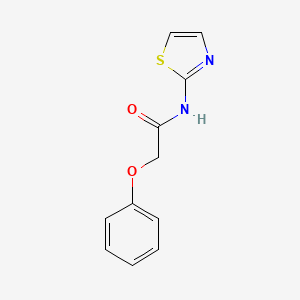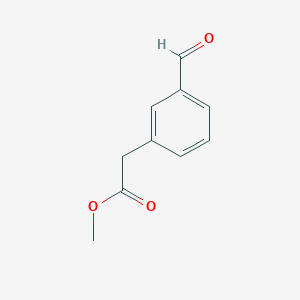
Methyl 2-(3-formylphenyl)acetate
Overview
Description
“Methyl 2-(3-formylphenyl)acetate” is an organic compound . It has the molecular formula C10H10O3 . It is a colorless or white to yellow to brown solid or liquid .
Molecular Structure Analysis
“Methyl 2-(3-formylphenyl)acetate” has a molecular weight of 178.19 . Its structure includes a methyl ester group (COOCH3) and a formyl group (CHO) attached to a phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(3-formylphenyl)acetate” are not available, similar compounds are known to undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
“Methyl 2-(3-formylphenyl)acetate” is a colorless or white to yellow to brown solid or liquid . It has a molecular weight of 178.19 .Scientific Research Applications
Organic Synthesis and Structural Analysis
- Crystal Structure and Spectroscopic Features : The compound has been involved in studies to understand its crystal structure and spectroscopic features, which are crucial for designing molecules with desired chemical properties. For instance, research on similar compounds like 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate has provided insights into molecular conformations and hydrogen bonding patterns, which are essential for synthetic chemistry applications (Mavişe Yaman et al., 2019).
Drug Intermediate Synthesis
- Pharmaceutical Intermediates : The synthesis of Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from 2-bromothiophene through Grignard reactions demonstrates its potential as a drug intermediate. This process not only highlights its role in producing pharmaceutical compounds but also emphasizes its educational value in enhancing students' interest in scientific research and experimental skills (W. Min, 2015).
Medicinal Chemistry Applications
- Antimicrobial Activity and Molecular Docking : Compounds structurally related to Methyl 2-(3-formylphenyl)acetate have been synthesized and evaluated for antimicrobial properties and their interaction with biological targets through molecular docking studies. This suggests a potential for developing new antimicrobial agents and understanding their mechanism of action at the molecular level (S. Murugavel et al., 2016).
Catalysis and Reaction Mechanisms
- Catalysis : The efficiency of related ligands in catalyzing cross-coupling reactions, such as the Negishi alkyl-aryl cross-coupling, has been explored. This research is significant for developing more efficient catalytic systems in organic synthesis (Syogo Ejiri et al., 2010).
Safety And Hazards
“Methyl 2-(3-formylphenyl)acetate” is classified as a hazardous substance. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
methyl 2-(3-formylphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUBFLSGFOHPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-formylphenyl)acetate | |
CAS RN |
142327-44-4 | |
| Record name | methyl 2-(3-formylphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

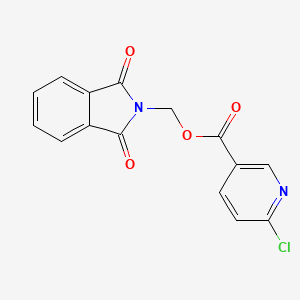
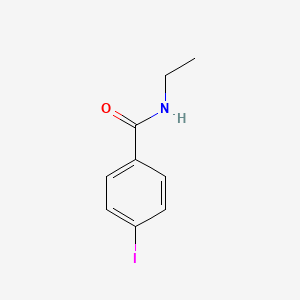
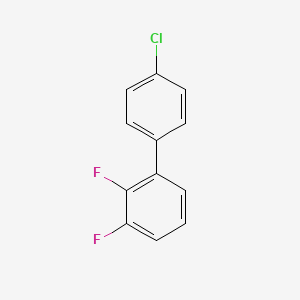
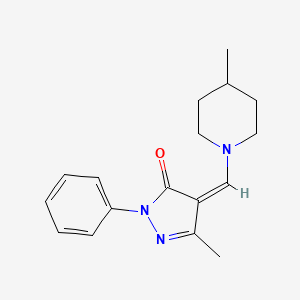
![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2594942.png)
![4-Chloro-2-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B2594943.png)
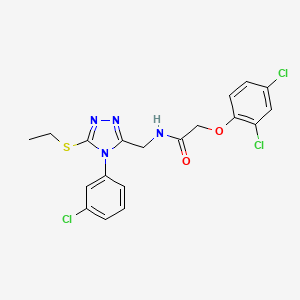
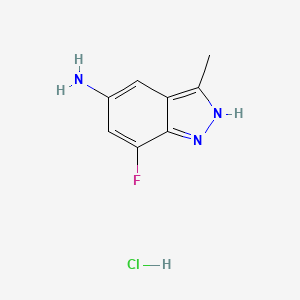
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2594947.png)
![2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2594948.png)
![1-(3-Chlorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594949.png)
![4-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2594950.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2594953.png)
